DNMT1 Inhibitory Potency of GSK3735967 Versus Nucleoside and Non‑Nucleoside Comparators
GSK3735967 inhibits full‑length human DNMT1 with an IC50 of 40 nM in a radioactive scintillation proximity assay (SPA) using a 40‑mer hemimethylated DNA duplex [1]. This potency is comparable to the dicyanopyridine analogs GSK3843105 and GSK3685032 (IC50 range ~30–60 nM) but is approximately 5‑fold more potent than azacitidine (IC50 ~200–300 nM) and at least 2‑fold more potent than decitabine (reported IC50 values of 100–200 nM in similar biochemical assays) [1][2][3].
| Evidence Dimension | Half‑maximal inhibitory concentration (IC50) against DNMT1 |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | Azacitidine: ~200–300 nM (TR‑FRET assay); Decitabine: 100–200 nM (multiple assays); GSK3843105/GSK3685032: ~30–60 nM (SPA) |
| Quantified Difference | GSK3735967 is ~5‑fold more potent than azacitidine and ~2‑fold more potent than decitabine |
| Conditions | Full‑length human DNMT1, 40‑mer hemimethylated DNA duplex, SPA (GSK3735967); TR‑FRET assay (azacitabine/decitabine) [1][2][3] |
Why This Matters
Higher potency allows lower compound concentrations in cellular assays, reducing the risk of off‑target effects and improving signal‑to‑noise ratios in target‑engagement studies.
- [1] Horton JR, et al. Structural characterization of dicyanopyridine containing DNMT1‑selective, non‑nucleoside inhibitors. Structure. 2022;30(6):793‑802.e5. View Source
- [2] ChEMBL Database. Decitabine (CHEMBL1201129) – DNMT1 IC50 = 30 nM (TR‑FRET). J Med Chem. 2018;61:6518‑6545. View Source
- [3] ChEMBL Database. Azacitidine (CHEMBL1489) – DNMT1 IC50 = 300 nM (TR‑FRET). J Med Chem. 2018;61:6518‑6545. View Source
